1-(2-chloro-5-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(2-Chloro-5-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-chloro-5-methylphenyl group and at the 4-position with a carboxamide moiety bearing a 2,5-dimethylphenyl substituent. Its structural features include:
- Carboxamide linkage: The N-(2,5-dimethylphenyl)carboxamide group introduces additional hydrophobicity and structural rigidity, which may modulate solubility and biological activity.
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-11-5-7-13(3)16(9-11)21-19(25)18-14(4)24(23-22-18)17-10-12(2)6-8-15(17)20/h5-10H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXVKEWVXDOMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Structure Impact :
- Pyrazole-based carboxamides (e.g., 3a–3p ) exhibit slightly lower melting points (123–183°C) compared to triazole derivatives (150–160°C), likely due to reduced symmetry and intermolecular interactions .
- Triazoles are more metabolically stable than pyrazoles, making them preferable in drug design .
Substituent Effects: Electron-withdrawing groups (EWGs): Chloro substituents (e.g., 3a, 3b) increase melting points (e.g., 171–183°C for 3b) due to enhanced dipole interactions .
Synthetic Yields :
- Coupling reactions using EDCI/HOBt (as in pyrazole derivatives) achieve moderate yields (62–71%), while triazole derivatives synthesized via acid chloride intermediates show higher yields (60–75%) .
Spectral and Analytical Data
Table 2: Comparative Spectral Analysis
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